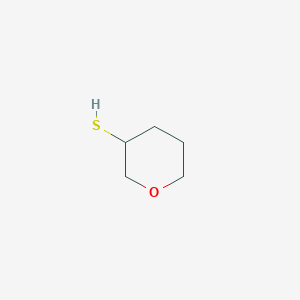

Oxane-3-thiol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

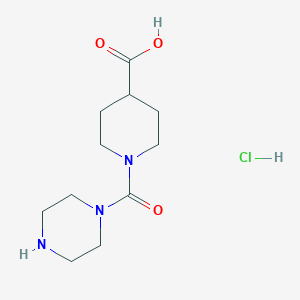

Oxane-3-thiol, also known as tetrahydro-2H-pyran-3-yl hydrosulfide, is a chemical compound with the CAS Number: 35890-62-1 . It has a molecular weight of 118.2 .

Molecular Structure Analysis

The IUPAC name for Oxane-3-thiol is tetrahydro-2H-pyran-3-yl hydrosulfide . The InChI code for this compound is 1S/C5H10OS/c7-5-2-1-3-6-4-5/h5,7H,1-4H2 .Chemical Reactions Analysis

Thiol compounds like Oxane-3-thiol can participate in a variety of chemical reactions. For instance, they can undergo thiol-ene reactions, which are a class of robust conjugation reactions between thiols and thiol-conjugate adducts to form carbon sulfur bonds .科学的研究の応用

Oxidation and Radiation Studies

Thiol compounds, including those similar to Oxane-3-thiol, have been extensively studied for their oxidation reactions under various conditions, including exposure to ionizing radiations such as x-rays, beta rays, and gamma rays. Research has shown that thiol compounds are readily oxidized by these radiations, with the oxidation level being significantly influenced by the presence of oxygen and the pH value of the solution. These findings are critical for understanding the chemical behavior of thiols under radiation, with implications for radiation chemistry and potential applications in radiotherapy and radioprotection (Barron & Flood, 1950).

Environmental Chemistry and Soil Science

Thiol compounds have also been identified in environmental samples, such as aquatic and soil humic substances, through sulfur K-edge x-ray absorption near-edge structure spectroscopy (XANES). These studies reveal the presence of various sulfur oxidation states in natural samples, offering insights into the environmental chemistry of sulfur and its role in the biogeochemical cycles of ecosystems (Xia et al., 1998).

Drug Discovery and Synthesis

In the realm of drug discovery, thia/oxa-azaspiro[3.4]octanes, which share structural motifs with Oxane-3-thiol, have been synthesized for their potential as multifunctional modules. These compounds are designed to enhance structural diversity and functionality in drug molecules, highlighting the importance of thiol-containing compounds in the development of new pharmaceuticals (Li, Rogers-Evans, & Carreira, 2013).

Catalysis and Metal-Organic Chemistry

Research into thiolate-ligated nonheme oxoiron(IV) complexes relevant to cytochrome P450 enzymes underscores the importance of thiol compounds in catalysis and enzyme mimicry. These studies contribute to our understanding of the mechanisms underlying oxygen activation and substrate oxidation in biological systems, with broader implications for the design of biomimetic catalysts (Bukowski et al., 2005).

Materials Science and Nanotechnology

Thiol compounds have been used in the synthesis of metal nanoclusters, demonstrating the versatility of thiols in materials science. For instance, the use of thiols, along with phosphines and oxometalates, in the design of silver nanoclusters showcases the role of thiol compounds in the formation of atomically precise materials with potential applications in catalysis, sensing, and nanoelectronics (Duan et al., 2019).

将来の方向性

Thiol-based compounds like Oxane-3-thiol have potential for future research and applications. For instance, thiol and thioether-based metal–organic frameworks (MOFs) offer great potential for multifaceted applications, ranging from catalysis, sensing, and conductivity, to adsorption . Furthermore, the thiol-ene “click” reactions have been highlighted as a promising area for future research in polymer and materials synthesis .

作用機序

Target of Action

Oxane-3-thiol, also known as tetrahydro-2H-pyran-3-yl hydrosulfide , is a thiol compound. Thiols are sulfur analogs of alcohols . The primary targets of thiols are typically molecules that contain reactive oxygen species (ROS) or free radicals . Thiols can act as electron acceptors, reducing unstable free radicals by oxidizing .

Mode of Action

The mode of action of Oxane-3-thiol is likely similar to other thiols. Thiols are known to undergo oxidation at the sulfur site . Many oxidizing agents, including molecular oxygen in the air, can oxidize thiols to disulfides . This oxidation process can be reversed using a reducing agent .

Biochemical Pathways

Thiols play a significant role in various biochemical pathways. They are involved in redox (reduction-oxidation) reactions, acting as reducing agents due to the presence of their sulfhydryl group . For instance, the amino acids cysteine and diamino acid cystine are readily interconverted in biological systems, usually through the NADH/NAD oxidation/reduction system . These disulfide crosslinks between cysteine moieties in polypeptides and proteins often serve to stabilize the 3D structure of proteins .

Pharmacokinetics

The adme (absorption, distribution, metabolism, and excretion) properties of thiols in general are known to be influenced by various factors, including the specific structure of the thiol, the presence of other compounds, and the physiological conditions of the organism .

Result of Action

The result of Oxane-3-thiol’s action would be the reduction of reactive oxygen species (ROS) and free radicals, thereby protecting cellular components from oxidative damage . This could potentially lead to a decrease in oxidative stress-related disorders .

Action Environment

The action of Oxane-3-thiol, like other thiols, can be influenced by various environmental factors. For instance, the presence of oxidizing agents can promote the oxidation of thiols to disulfides . Additionally, the pH and temperature of the environment can also affect the stability and efficacy of thiols .

特性

IUPAC Name |

oxane-3-thiol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10OS/c7-5-2-1-3-6-4-5/h5,7H,1-4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVBLDFMSWYQTJC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(COC1)S |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

118.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Oxane-3-thiol | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(3-Aminophenyl)carbonyl]imidazolidin-2-one](/img/structure/B2987990.png)

![1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2987991.png)

![5-((3-Chlorophenyl)(4-ethylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2987997.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(4-methoxyphenoxy)acetamide](/img/structure/B2988001.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2988003.png)

![ethyl 2-[[2-[[4-cyclohexyl-5-[[(4-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2988004.png)

![2-sulfanyl-1-[2-(trifluoromethyl)phenyl]-4,5-dihydro-1H-imidazol-5-one](/img/structure/B2988006.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide](/img/structure/B2988008.png)